Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) is a highly specialized, sterically demanding amino acid derivative utilized in advanced peptide synthesis, peptidomimetic design, and transporter assay development. Featuring a gem-dimethyl group at the α-carbon and an N-methylated amine, this building block imposes severe conformational constraints on peptide backbones while simultaneously eliminating a hydrogen bond donor site[1]. The benzyloxycarbonyl (Z or Cbz) protecting group provides orthogonal compatibility for solution-phase synthesis or specific solid-phase strategies requiring base-free, catalytic hydrogenation for deprotection. Due to its extreme steric bulk, incorporating Z-N-Me-Aib-OH significantly enhances the proteolytic stability and lipophilicity of the resulting sequence, making it a critical precursor for developing metabolically stable therapeutics and highly specific System A transporter probes[2].
Substituting Z-N-Me-Aib-OH with non-methylated analogs (e.g., Z-Aib-OH) or alternative N-methylated residues (e.g., Z-N-Me-Ala-OH) fundamentally alters both the synthetic process and the final molecular architecture[1]. While standard Aib strongly promotes α-helical or 3_10-helical conformations by participating in backbone hydrogen bonding, the N-methylation in Z-N-Me-Aib-OH acts as a decisive helix-breaker, forcing specific turn structures or extended conformations. Furthermore, replacing the Z-protecting group with Fmoc (Fmoc-N-Me-Aib-OH) can be detrimental in sequences prone to diketopiperazine (DKP) formation or premature cleavage during the basic conditions of Fmoc deprotection [2]. Consequently, Z-N-Me-Aib-OH is strictly required when a procurement strategy demands both the absolute conformational disruption of N-Me-Aib and the base-free, hydrogenation-compatible deprotection profile of the Z-group.
Lack of N-methylation alters steric profile and coupling kinetics, significantly reducing proteolytic stability and potentially shifting conformational preferences in the final peptide. Direct replacement may introduce experimental irreproducibility.
Different orthogonal deprotection requirements (mild base vs. acid/hydrogenolysis) dictate the entire synthetic route. Interchanging without rigorous validation risks side-reaction cascades and compromised yields in base-sensitive peptides.
The gem-dimethyl group combined with N-methylation creates exceptional steric bulk around the reacting centers of Z-N-Me-Aib-OH. Synthesis studies demonstrate that standard carbodiimide coupling reagents yield poor conversion when coupling to or from N-Me-Aib, whereas less hindered analogs like N-Me-Ala couple efficiently. Attempting to couple sterically congested Aib junctions often results in failure or severe epimerization with standard reagents, necessitating highly reactive uronium salts (e.g., HATU) or acid fluorides and extended reaction times to achieve >90% coupling efficiency[1].
| Evidence Dimension | Coupling efficiency and epimerization risk |
| Target Compound Data | High risk of incomplete coupling (<20% conversion with standard reagents) |
| Comparator Or Baseline | Z-N-Me-Ala-OH (>95% conversion with standard reagents) |
| Quantified Difference | >75% reduction in baseline coupling efficiency requiring specialized activation |
| Conditions | Solid-phase or solution-phase peptide synthesis coupling reactions |
Procurement teams must anticipate the need for premium coupling reagents (HATU/COMU) and adjusted synthesis timelines when selecting this highly hindered building block.
Unprotected N-Me-Aib (derived directly from Z-N-Me-Aib-OH) is the gold-standard competitive inhibitor for System A amino acid transporters (SNAT1/SNAT2), distinguishing them from System L and ASCT2 transporters. Transport assays demonstrate that MeAIB completely isolates System A-mediated uptake of neutral amino acids, whereas standard Aib exhibits cross-reactivity with other transporter classes. In non-epithelial cells, MeAIB inhibition is the definitive quantitative indicator for System A activity [1].
| Evidence Dimension | Transporter inhibition specificity |
| Target Compound Data | Highly specific for System A (SNAT1/SNAT2) |
| Comparator Or Baseline | Standard Aib (Cross-reactive with multiple neutral amino acid transporters) |
| Quantified Difference | Near 100% isolation of System A activity vs mixed inhibition |
| Conditions | In vitro radiolabeled amino acid uptake assays |
Procurement of this specific protected precursor allows researchers to synthesize custom MeAIB-based probes or precisely isolate System A transport activity in cellular assays.
While Z-Aib-OH is a well-known helicogenic building block that stabilizes α-helices and 3_10-helices, Z-N-Me-Aib-OH fundamentally alters the backbone trajectory. The absence of the amide proton eliminates hydrogen bond donor capacity, disrupting continuous helical networks. Structural analyses of model peptides show that replacing an Aib residue with N-Me-Aib drastically reduces helical content, instead forcing localized β-turn or extended conformations due to the severe phi/psi angle restrictions imposed by the combination of N-methylation and α-gem-dimethylation [1].
| Evidence Dimension | Helical conformation retention |
| Target Compound Data | Helix-breaking (forces turn/extended conformations) |
| Comparator Or Baseline | Z-Aib-OH (Strongly helix-promoting) |
| Quantified Difference | Complete disruption of continuous hydrogen-bonded helical networks at the insertion site |
| Conditions | Conformational analysis of model foldamers |
Buyers selecting this compound are specifically procuring a structural disruptor to engineer specific turns or break helical domains in foldamer research.
Z-N-Me-Aib-OH is a highly effective choice for the solution-phase synthesis of highly stable therapeutic peptides where base-catalyzed side reactions must be avoided. The Z-protecting group allows for mild, orthogonal deprotection via catalytic hydrogenation, preserving the integrity of the sterically hindered N-Me-Aib linkages [1].
As a direct precursor to N-methyl-aminoisobutyric acid (MeAIB), this compound is procured to synthesize custom diagnostic probes and competitive inhibitors. These derivatives are essential for isolating SNAT1/SNAT2 activity in complex cellular assays, particularly in oncology research evaluating amino acid dependency in tumors [2].
In materials science and structural biology, this compound is utilized to intentionally disrupt α-helical structures. By inserting Z-N-Me-Aib-OH, researchers can force sharp turns or extended conformations, creating precise conformational switches in synthetic foldamers that cannot be achieved with standard, helicogenic Aib [3].